Potassium (2-ethoxyethyl)trifluoroborate
Overview
Description
Potassium (2-ethoxyethyl)trifluoroborate is a chemical compound with the molecular formula C4H9BF3KO. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly valued for its role in organic synthesis, especially in cross-coupling reactions.
Mechanism of Action
Target of Action
Potassium (2-ethoxyethyl)trifluoroborate is a special class of organoboron reagents . The primary targets of this compound are unsaturated alkyl or aryltrifluoroborates .
Mode of Action
This compound interacts with its targets through a process known as epoxidation . This process involves the conversion of C=C bonds in unsaturated alkyl or aryltrifluoroborates, proceeding with full conversion and selectivity . This interaction avoids degradation of the boron functionality .
Biochemical Pathways
The action of this compound affects the Suzuki–Miyaura-type reactions . This compound is used as a boron source in these reactions . The downstream effects of this pathway involve the formation of C–C bonds .
Pharmacokinetics
It is known that this compound is moisture- and air-stable , which suggests that it may have good bioavailability
Result of Action
The result of this compound’s action is the formation of new C–C bonds . This occurs through the Suzuki–Miyaura-type reactions . The compound’s interaction with its targets leads to the conversion of C=C bonds in unsaturated alkyl or aryltrifluoroborates .
Action Environment
The action of this compound is influenced by environmental factors. This compound is remarkably compliant with strong oxidative conditions . It is also moisture- and air-stable , which suggests that it can maintain its efficacy and stability in various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium (2-ethoxyethyl)trifluoroborate typically involves the reaction of boronic acids with potassium bifluoride. This method is preferred due to its simplicity and efficiency. The general reaction can be represented as follows:
R-B(OH)2+KHF2→R-BF3K+H2O
In this reaction, the boronic acid (R-B(OH)2) reacts with potassium bifluoride (KHF2) to form the trifluoroborate salt (R-BF3K) and water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Potassium (2-ethoxyethyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).
Conditions: Typical reaction conditions involve moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction and reagents used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.
Scientific Research Applications
Potassium (2-ethoxyethyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Its derivatives are explored for potential use in biological assays and as probes for studying biochemical pathways.
Medicine: Research is ongoing to investigate its potential in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science for developing new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium (2-ethoxyethyl)trifluoroborate is unique due to its specific ethoxyethyl group, which imparts distinct reactivity and stability compared to other trifluoroborates. This makes it particularly useful in certain synthetic applications where other trifluoroborates may not be as effective.
Properties
IUPAC Name |
potassium;2-ethoxyethyl(trifluoro)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BF3O.K/c1-2-9-4-3-5(6,7)8;/h2-4H2,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOERVDPVYBBKLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCOCC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BF3KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1408168-71-7 | |
Record name | potassium (2-ethoxyethyl)trifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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